5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine
Description
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-2-18-9(17)16-4-3-7-6(5-16)8(15-14-7)10(11,12)13/h2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRIZQWSCSYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C(=NN2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce new substituents on the pyrazolo-pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrazolo-pyridine can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the trifluoromethyl group enhance the compound's potency against breast cancer cells by targeting the PI3K/Akt signaling pathway .
Neuroprotective Effects
The neuroprotective properties of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine have been investigated in models of neurodegenerative diseases. Preliminary findings suggest that it may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Antimicrobial Properties
This compound exhibits antimicrobial activity against various pathogens. A recent study found that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Agrochemicals
Pesticide Development
The structural characteristics of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine make it a candidate for developing novel pesticides. Its efficacy against specific agricultural pests has been documented in field trials, where formulations containing this compound showed improved pest control compared to traditional agents .
Herbicide Potential
Research has also explored its potential as a herbicide. The compound's ability to inhibit specific enzymes involved in plant growth suggests that it could be developed into a selective herbicide targeting weeds without harming crops .
Material Science
Polymer Synthesis
In material science, 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine has been utilized as a building block in synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .
Nanocomposites
The compound's unique chemical structure allows for its integration into nanocomposite materials. These nanocomposites exhibit improved electrical conductivity and thermal properties, making them suitable for applications in electronics and energy storage devices .
Case Studies
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Activities
The following table summarizes key analogs of 5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo[4,3-c]pyridine, highlighting structural variations and biological effects:
Key Comparisons
Antimicrobial Activity Compound 13g () incorporates a 5-nitrofuran "warhead," which confers potent activity against ESKAPE pathogens (MIC: <1 µg/mL). In contrast, the parent compound lacks this moiety, suggesting that the nitrofuran group is critical for antimicrobial efficacy. The trifluoromethyl group in the target compound may enhance membrane permeability compared to non-fluorinated analogs, though direct evidence is pending .
Antiproliferative and Tubulin Inhibition Tetrahydrothieno[2,3-c]pyridines (3a, 3b) exhibit nanomolar IC₅₀ values against cancer cells by binding to tubulin’s colchicine site . However, the pyrazolo-pyridine core may confer distinct binding kinetics due to nitrogen positioning .
Enzyme Inhibition
- 3-Phenyl-THPP derivatives inhibit M. tuberculosis pantothenate synthetase, a target absent in human cells. The trifluoromethyl group in the target compound could similarly enhance target selectivity .
Physicochemical Properties Benzylidene derivatives (e.g., p-dimethylaminobenzylidene) exhibit higher molecular weights (MW: ~394 g/mol) and altered solubility compared to the parent compound, which may affect bioavailability .
Research Findings and Implications
- Structural Flexibility : The pyrazolo[4,3-c]pyridine scaffold accommodates diverse substituents (e.g., nitrofuran, arylidene) without losing core stability, enabling tailored drug design .
- Role of Trifluoromethyl Group : The -CF₃ group improves metabolic resistance and binding affinity in kinase inhibitors (e.g., c-Met inhibitors in ), though its impact on antimicrobial activity remains underexplored .
- Synthetic Challenges : Low yields (e.g., 11% in ) plague some derivatives, necessitating optimized protocols for scale-up .
Biological Activity
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine is a synthetic compound belonging to the class of pyrazolo-pyridine derivatives. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure
The chemical formula for 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine is , with a molecular weight of 385.77 g/mol. Its structure features a trifluoromethyl group and an ethoxycarbonyl moiety that are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo-pyridine exhibit significant anticancer activity. For instance, one study reported that compounds similar to 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine showed inhibition of cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis | |
| MCF-7 | 20 | Caspase pathway activation | |
| A549 | 18 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Study Reference | Model Used | Result | Cytokines Inhibited |
|---|---|---|---|
| RAW 264.7 Cells | Significant inhibition | TNF-alpha, IL-6 | |
| LPS-stimulated mice | Reduced inflammation | IL-1β |
The biological activity of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and inflammation. The compound interacts with various molecular targets:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some studies suggest that this compound may selectively inhibit PTPs, which are crucial in regulating cellular signaling pathways related to growth and differentiation .
- Apoptotic Pathways : The activation of caspases leading to apoptosis has been observed in cancer cell lines treated with this compound .
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- In Vitro Study on Cancer Cells : A study involving human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
- Animal Model for Inflammation : In an animal model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound led to reduced swelling and pain responses compared to control groups .
Q & A
Basic: What are the primary synthetic routes for preparing 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo[4,3-c]pyridine?
Answer:
The compound can be synthesized via two main strategies:
- Pyrazole Annelation: Pyrazole rings are constructed onto pre-functionalized pyridine derivatives. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes undergo Sonogashira cross-coupling with alkynes, followed by tert-butylamine-mediated cyclization to form the pyrazolo[4,3-c]pyridine core .
- Multicomponent Approaches: Sequential reactions (e.g., condensation of arylidene derivatives with ethoxycarbonyl groups) yield substituted variants. For instance, derivatives with p-fluorobenzylidene or p-chlorobenzylidene substituents are synthesized by reacting aldehydes with tetrahydro-pyrazolo-pyridine precursors under acidic conditions .
Key Techniques: NMR (to confirm regiochemistry), HPLC (purity >95%), and X-ray crystallography (structural validation) .
Basic: How is the structural integrity of derivatives validated during synthesis?
Answer:
- X-ray Crystallography: Used to resolve ambiguities in regiochemistry or stereochemistry. For example, the (7E)-configuration of arylidene derivatives was confirmed via crystallographic analysis of the hexahydro-pyrazolo-pyridine framework .
- Spectroscopic Methods: -/-NMR identifies trifluoromethyl and ethoxycarbonyl groups, while IR confirms carbonyl stretches (1700–1750 cm) .
- Elemental Analysis: Ensures stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced: How do substituents on the arylidene moiety influence biological activity?
Answer:
- Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., p-chlorobenzylidene) show enhanced Mycobacterium tuberculosis inhibition (MIC = 26.7 μM) compared to electron-donating groups (e.g., p-dimethylaminobenzylidene), likely due to improved target (pantothenate synthetase) binding .
- QSAR Insights: Hydrophobic (π) and electronic (σ) parameters correlate with activity. For example, trifluoromethyl groups enhance lipophilicity ( ~2.5), improving membrane permeability .
Methodology: IC/MIC determination via enzyme inhibition assays and cytotoxicity screening (e.g., RAW 264.7 cell line) .
Advanced: What computational methods are used to predict binding modes or optimize derivatives?
Answer:
- QSAR Modeling: Physicochemical descriptors (van der Waals volume, hydrophobicity) are correlated with [H]prazosin displacement activity to prioritize derivatives for synthesis .
- Ligand Docking: Scaffold-based docking (e.g., LigBEnD) identifies interactions with targets like GPCRs or kinases. The pyrazolo[4,3-c]pyridine core fits into hydrophobic pockets, while ethoxycarbonyl groups stabilize hydrogen bonds .
Tools: Schrödinger Suite, AutoDock Vina, and Cambridge Structural Database (for scaffold comparisons) .
Advanced: How can solubility challenges be addressed for in vivo studies?
Answer:
- Cyclodextrin Inclusion Complexes: Mixing the compound with β-cyclodextrin in ethanol/water (1:1.5 molar ratio) and evaporating solvents yields complexes with 92.5% encapsulation efficiency. This improves aqueous solubility by ~10-fold .
- Prodrug Strategies: Ethoxycarbonyl groups can be hydrolyzed in vivo to carboxylic acids, enhancing hydrophilicity. LC-MS monitors metabolic stability in plasma .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
- Meta-Analysis: Compare IC values under standardized conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in MTB inhibition may arise from strain variability (H37Rv vs. clinical isolates) .
- Structural Validation: Re-synthesize disputed compounds and verify purity (>98% via HPLC) and stereochemistry (circular dichroism) to rule out batch-dependent artifacts .
Advanced: What strategies are employed to enhance metabolic stability?
Answer:
- Isosteric Replacement: Replace labile ester groups (ethoxycarbonyl) with amides or heterocycles (e.g., oxadiazoles) to reduce hepatic hydrolysis.
- Deuterium Labeling: Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to prolong half-life. LC-HRMS tracks deuterium retention in microsomal assays .
Basic: What analytical techniques quantify the compound in biological matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
